7-Chlorobenzo[d][1,3]dioxol-5-amine
Description
Overview of Benzodioxole Core Structures in Synthetic Chemistry.ontosight.aiontosight.ai
The benzodioxole moiety is a fundamental building block in the design and synthesis of a wide array of organic molecules. ontosight.aiontosight.ai Its presence is noted in numerous naturally occurring compounds and pharmaceuticals, underscoring its biological relevance. ontosight.aiontosight.ai The rigid yet versatile nature of the benzodioxole ring system provides a stable scaffold that can be functionalized to create diverse chemical entities with varied properties. tandfonline.com
The significance of the benzodioxole moiety in molecular design is multifaceted. ontosight.ai It is recognized for its ability to influence a molecule's electronic properties, conformation, and biological activity. ontosight.ai In medicinal chemistry, the incorporation of a benzodioxole ring has been linked to a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.aitandfonline.comnih.gov This has led to its use in the development of new therapeutic agents. ontosight.ainih.gov Furthermore, the unique stereoelectronic properties of the benzodioxole ring can impact how a molecule interacts with biological targets, making it a valuable component in the design of specific inhibitors and modulators. acs.orgtandfonline.com
Halogenation, the process of introducing halogen atoms into a molecule, is a powerful tool for fine-tuning its physicochemical and biological characteristics. nih.govresearchgate.net The introduction of a halogen, such as chlorine, can significantly alter a molecule's lipophilicity, electronic distribution, and metabolic stability. nih.govenamine.net These modifications can, in turn, influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical consideration in drug discovery. acs.org Halogenation can also create specific, non-covalent interactions, such as halogen bonds, which can play a crucial role in molecular recognition and binding affinity to biological targets. acs.orgnih.gov The strategic placement of halogens on an aromatic ring can also direct further chemical reactions, making them key to the synthesis of more complex molecules. researchgate.net
Rationale for Research on 7-Chlorobenzo[d]Current time information in Lehigh County, US.ontosight.aidioxol-5-amine
The specific focus on 7-Chlorobenzo[d] Current time information in Lehigh County, US.ontosight.aidioxol-5-amine stems from its potential as a valuable chemical entity. The unique arrangement of the chloro and amine substituents on the benzodioxole core suggests a range of possibilities for its application and study.
One of the primary reasons for the interest in 7-Chlorobenzo[d] Current time information in Lehigh County, US.ontosight.aidioxol-5-amine is its potential as a key synthetic intermediate. The presence of both an amine and a chloro group on the benzodioxole scaffold provides two distinct points for chemical modification. The amine group can readily participate in a variety of reactions, such as acylation and diazotization, while the chlorine atom can be a site for nucleophilic substitution or cross-coupling reactions. This dual reactivity makes it a versatile building block for the construction of more complex and potentially bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-1,3-benzodioxol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-2H,3,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJFDTGFIUIAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Precursor Synthesis and Halogenation Techniques for the Benzodioxole Ring
The foundational step in synthesizing the target compound is the construction of the 7-chloro-substituted benzodioxole ring system. This typically begins with a suitable benzodioxole precursor, which is then subjected to regioselective halogenation.
Achieving chlorination at the C-7 position of the benzodioxole ring is a critical challenge. The directing effects of existing substituents on the ring play a crucial role in determining the position of electrophilic substitution. A common and well-documented precursor is benzo[d] smolecule.comdioxol-5-ol. The hydroxyl group at C-5 directs electrophiles primarily to the ortho (C-6) and para (C-4) positions. However, to achieve substitution at C-7, specific strategies are required.
Direct chlorination of benzo[d] smolecule.comdioxole-5-ol is a primary route to obtain the key intermediate, 7-chlorobenzo[d] smolecule.comdioxol-5-ol. The reaction is typically an electrophilic aromatic substitution where a chlorinating agent is introduced under controlled conditions to favor substitution at the desired position.
Alternative chlorinating agents and methods have been explored for benzodioxole derivatives, which could be adapted for this synthesis. These include:
N-Chlorosuccinimide (NCS): Often used for milder, selective electrophilic chlorination.
Chlorine gas with a Lewis acid: A method suitable for industrial-scale production, though it requires stringent safety protocols.
Hypervalent iodine reagents: Reagents like 1-chloro-1,2-benziodoxol-3-one have been used for the chlorination of other aromatic systems and could offer alternative pathways. nih.gov
The choice of chlorinating agent significantly impacts the regioselectivity and yield of the reaction.
Table 1: Comparison of Chlorination Methods for Benzodioxole Derivatives
| Chlorinating Agent | Catalyst/Conditions | Typical Yield (%) | Key Features |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | Pyridine | 75-90 | Common, high-yielding method for specific precursors. |
| N-Chlorosuccinimide (NCS) | Mild acidic media | 60-75 | Milder conditions, but potentially lower regioselectivity. |
| Chlorine gas (Cl₂) | Lewis acid (e.g., FeCl₃) | 70-85 | Suitable for industrial scale, requires strict safety measures. |
| Hypervalent Iodine(III)/KCl | PIFA or PIDA in MeOH | up to 86% | Mild conditions, high yields, and good regioselectivity demonstrated on other heterocyclic systems. acs.org |
This table is generated based on data for related benzodioxole and heterocyclic chlorination reactions and illustrates potential strategies.
Optimizing reaction conditions is paramount to maximize the yield of the desired 7-chloro isomer and minimize the formation of byproducts. Key parameters that are manipulated include the choice of solvent, temperature, and catalyst.
For the direct chlorination of benzo[d] smolecule.comdioxol-5-ol using thionyl chloride, anhydrous solvents like dichloromethane (B109758) or chloroform (B151607) are often employed to prevent unwanted side reactions. The reaction temperature is typically controlled, ranging from room temperature to mild heating, to balance the reaction rate and selectivity. The use of a base, such as pyridine, is crucial to facilitate the substitution.
In visible-light-driven, metal-free chlorination approaches tested on other aromatic hydrocarbons, factors like the solvent and light source are critical. For instance, using N,N-dichloroacetamide as a chlorine source with a blue LED light source has shown success for benzylic chlorinations, and similar principles of photochemical activation could be explored for aryl chlorination. mdpi.com Optimization studies for such systems involve screening various solvents and reaction times to achieve the best possible yield. mdpi.com
Introduction of the Amine Functionality
Once the 7-chlorobenzo[d] smolecule.comdioxole scaffold is in place, the next strategic step is the introduction of an amine group at the C-5 position. This can be approached through various amination methods.
Introducing an amine group onto an existing chlorinated benzodioxole framework can be complex. A common strategy involves the nitration of a precursor followed by reduction. For example, starting with 7-chlorobenzo[d] smolecule.comdioxole, one could introduce a nitro group at the 5-position via electrophilic nitration. The resulting 7-chloro-5-nitrobenzo[d] smolecule.comdioxole can then be reduced to the target 7-chlorobenzo[d] smolecule.comdioxol-5-amine using standard reducing agents like tin(II) chloride, catalytic hydrogenation (H₂/Pd-C), or iron in acidic media.
Another approach involves palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.org This method could potentially be used to directly aminate a precursor like 5-bromo-7-chlorobenzo[d] smolecule.comdioxole, where the bromine at C-5 is selectively replaced by an amine or an amine equivalent. The development of nanoparticle catalysts has enabled such aminations to be performed in environmentally benign solvents like water. acs.org
Deaminative transformations, while seemingly the reverse of the desired reaction, highlight the versatility of functional group interconversions on heterocyclic systems. nih.gov For instance, methods exist to convert an amino group into a chloro group, and understanding these mechanisms can provide insights into the reversibility and conditions required for amination. nih.gov
In a molecule with multiple reactive sites, such as a chlorinated benzodioxole derivative, controlling chemoselectivity is essential. The presence of a chlorine atom and potentially other functional groups (like a hydroxyl or aldehyde group on a precursor) requires careful selection of reagents and reaction conditions to ensure that only the desired transformation occurs.
For instance, if starting from 7-chlorobenzo[d] smolecule.comdioxol-5-ol, the hydroxyl group is often protected before subsequent reactions like nitration to prevent O-nitration or oxidation. After the successful introduction and modification of other substituents, the protecting group can be removed to yield the desired product.
In catalytic systems, the choice of ligand can be crucial for directing the reaction to the desired site. In palladium-catalyzed aminations, for example, the ligand influences the reactivity and selectivity of the catalyst, enabling C-N bond formation in the presence of other potentially reactive groups like halogens. acs.org
Advanced Synthetic Routes to 7-Chlorobenzo[d]benchchem.comsmolecule.comdioxol-5-amine
More advanced and convergent synthetic strategies aim to construct the molecule more efficiently, often by building the ring system with the required substituents already in place or strategically positioned for easy conversion.
One potential advanced route could start from a more complex, pre-functionalized precursor. For example, a synthetic pathway described in a patent starts with 3-chloro-4,5-dihydroxybenzaldehyde. google.com This starting material already contains the chlorine atom and the foundational di-hydroxy pattern needed for the dioxole ring. The synthesis proceeds by:
Formation of the benzodioxole ring from the catechol intermediate.
Conversion of the aldehyde group into a nitrile.
Subsequent chemical modifications to arrive at related structures. A similar pathway could be adapted where the nitrile or aldehyde is converted to an amine group via reduction or reductive amination, respectively.
Another innovative strategy involves the use of pyrylium (B1242799) reagents to facilitate the conversion of amine groups to other functionalities. nih.gov While described for deaminative chlorination, the underlying principle of activating an amine for substitution could potentially be reversed or adapted in a synthetic route where a different leaving group is displaced by an amine nucleophile under specific catalytic conditions.
One-Pot and Multi-Step Synthesis Approaches
Multi-step synthesis is a common strategy for preparing 7-Chlorobenzo[d] growingscience.comdioxol-5-amine, often starting from more readily available precursors. For instance, a synthetic route can commence with 4-chlorobenzoic acid. mdpi.com This starting material undergoes nitration, followed by amination where an amine group displaces the chlorine atom. mdpi.com A subsequent selective reduction of one of the nitro groups leads to a key intermediate. mdpi.com Cyclization under acidic conditions can then form a benzimidazole (B57391) ring, which can be further modified. mdpi.com
Another multi-step approach involves the demethylation of 3-chloro-4-hydroxy-5-methoxy-benzaldehyde to yield 3-chloro-4,5-dihydroxybenzaldehyde. google.com This intermediate can then be reacted with bromochloromethane (B122714) in the presence of a base to form the dioxole ring, yielding 7-chlorobenzo[d] growingscience.comdioxole-5-carbaldehyde. google.comgoogle.com The aldehyde can be reduced to the corresponding alcohol, which is then converted to a chloromethyl derivative. google.com This can then be used in further reactions.
Microwave-assisted one-pot synthesis has also been effectively used for preparing related quinoline (B57606) derivatives, demonstrating the potential of this technology to accelerate reaction rates and improve efficiency in heterocyclic synthesis. researchgate.net
Stereoselective and Enantioselective Synthesis Considerations
The structure of 7-Chlorobenzo[d] growingscience.comdioxol-5-amine itself is achiral. However, when it is incorporated into larger molecules or used as a precursor for the synthesis of chiral compounds, stereoselective and enantioselective considerations become crucial.
For instance, in the synthesis of chiral 1,2-diamine derivatives, copper-catalyzed hydroamination reactions have been employed to achieve regio- and enantioselectivity. amazonaws.com Similarly, the synthesis of chiral isochromenes has been accomplished through organocatalytic enantioselective intramolecular oxa-Michael reactions. acs.org These examples, while not directly involving 7-Chlorobenzo[d] growingscience.comdioxol-5-amine, illustrate the types of asymmetric strategies that could be applied to its derivatives.
The development of stereoselective methods is a significant area of research in organic synthesis. umich.edu Processes for preparing enantiomerically or diastereomerically enriched phosphorus-containing active ingredients, for example, often involve the reaction of a nucleoside or a nucleoside analogue with an enantiomerically enriched reagent. google.com Such strategies could be adapted for the synthesis of chiral derivatives of 7-Chlorobenzo[d] growingscience.comdioxol-5-amine. Asymmetric synthesis of complex heterocyclic structures like quinolines and pyrroloquinolines has been achieved using organocatalysis, demonstrating the power of this approach in controlling stereochemistry. ehu.es
Catalytic Methods in Synthesis (e.g., Transition Metal Catalysis)
Transition metal catalysis plays a pivotal role in the synthesis of 7-Chlorobenzo[d] growingscience.comdioxol-5-amine and its analogs. researchgate.net These catalysts are instrumental in forming key carbon-carbon and carbon-heteroatom bonds.
Copper-catalyzed reactions are particularly prevalent. For example, copper catalysts are used in N-arylation reactions to form diarylamines, which are precursors to phenothiazines. researchgate.net Copper(I)-catalyzed C-N and C-O bond-forming cyclizations are also key steps in the one-pot synthesis of indolines and dihydrobenzofurans. aablocks.com Furthermore, copper-catalyzed oxidative C-C bond cleavage has emerged as a strategy for synthesizing pyridoquinazolinones. acs.org
Palladium-catalyzed reactions, such as the Buchwald-Hartwig and Ullmann-type couplings, are commonly used for the synthesis of indolines and dihydrobenzofurans from halogenated phenylethylamines and phenylethylalcohols. aablocks.com Iron(III) catalysts have been shown to be effective for the regioselective iodination of aryl rings, a key activation step in some one-pot syntheses. aablocks.com
Other transition metals like rhodium and manganese are also utilized in various catalytic transformations. rsc.org The synthesis of 1,3-conjugated dienyl boron compounds, for example, is often achieved through transition metal-catalyzed cross-coupling reactions. sioc-journal.cn The choice of catalyst and ligand is crucial for achieving high yields and selectivity in these transformations.
Below is a table summarizing some catalytic methods used in the synthesis of related compounds:
| Catalyst System | Reaction Type | Application Example | Reference |
| Iron(III) triflimide / Copper(I) iodide | Aryl iodination / C-N cyclization | One-pot synthesis of indolines | aablocks.com |
| Copper(I) iodide / Bipyridine | Oxidative C-C bond cleavage | Synthesis of pyridoquinazolinones | acs.org |
| Palladium(II) / Copper(I) | C-H bond iodination-amination | One-pot synthesis of indolines | aablocks.com |
| Organolead/Organobismuth reagents with Copper catalyst | N-Arylation | Synthesis of N-aryl growingscience.combenzodioxol-5-amines | researchgate.net |
Isolation and Purification Techniques for Research Applications
The isolation and purification of 7-Chlorobenzo[d] growingscience.comdioxol-5-amine and its derivatives are critical steps to ensure the compound's purity for subsequent research applications. Standard laboratory techniques are employed for this purpose. sciencemadness.org
Chromatography is a primary method for purification. Column chromatography using silica (B1680970) gel is frequently mentioned in the literature for separating the desired product from reaction byproducts and unreacted starting materials. researchgate.net The choice of solvent system (eluent) is crucial for achieving good separation. For example, a mixture of n-pentane and ethyl acetate (B1210297) has been used to purify a related triflic anhydride-treated compound.
Recrystallization is another effective technique for purifying solid compounds. This method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture. For instance, 7-chlorobenzo[d]thiazol-2-amine, a related compound, can be easily recrystallized from chloroform and other solvents. researchgate.net
Extraction is often used during the work-up of a reaction to separate the product from the reaction mixture. This typically involves partitioning the crude product between an organic solvent and an aqueous solution. royalsocietypublishing.org For example, after a reaction, the mixture might be partitioned between water and ethyl acetate, with the organic layers being combined, dried, and concentrated. nih.gov
Distillation , including vacuum distillation, is suitable for purifying liquid compounds or removing volatile solvents. sciencemadness.org
The purity of the final compound is typically confirmed using various analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and substitution pattern of the molecule. researchgate.netresearchgate.net
Mass Spectrometry (MS): To confirm the molecular weight of the compound. researchgate.net
Infrared Spectroscopy (IR): To identify the presence of specific functional groups.
Elemental Analysis: To verify the elemental composition of the compound. researchgate.net
The following table outlines common purification techniques and the analytical methods used for characterization:
| Purification Technique | Analytical Method | Purpose | Reference |
| Column Chromatography | NMR, MS | Separation of compounds based on polarity | researchgate.net |
| Recrystallization | Melting Point, NMR | Purification of solid compounds | researchgate.net |
| Extraction | TLC, NMR | Separation of product from reaction mixture | royalsocietypublishing.orgnih.gov |
| Distillation | Boiling Point | Purification of liquid compounds | sciencemadness.org |
Chemical Transformations and Reactivity Studies
Reactivity of the Amine Group in 7-Chlorobenzo[d]benchchem.comiitk.ac.indioxol-5-amine
The amine group (-NH₂) on the benzodioxole ring is a nucleophilic center, making it susceptible to a variety of chemical transformations. Its reactivity is fundamental to the synthesis of more complex derivatives.
The primary amine functionality of 7-Chlorobenzo[d] iitk.ac.indioxol-5-amine readily undergoes acylation reactions with acylating agents such as acid chlorides or anhydrides. This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an amide bond. For instance, the reaction with propionic anhydride (B1165640) in the presence of a suitable catalyst can yield the corresponding N-acylated product. mdpi.com The reaction is analogous to the acylation of other substituted anilines. researchgate.net The general conditions for such reactions often involve a base to neutralize the acidic byproduct (e.g., HCl) and a suitable solvent.
Table 1: Examples of Acylating Agents for Amines
| Acylating Agent | Product Type |
|---|---|
| Acetyl Chloride | Acetamide |
| Propionic Anhydride | Propanamide |
The use of solid acid catalysts like AquivionSO₃H® has been explored for the acylation of the parent 1,3-benzodioxole (B145889), suggesting that similar heterogeneous catalytic methods could be applied for the acylation of its amino derivatives, potentially offering environmental and processing benefits. mdpi.com
Alkylation of the amine group in 7-Chlorobenzo[d] iitk.ac.indioxol-5-amine introduces alkyl substituents onto the nitrogen atom. This can be achieved using various alkylating agents, such as alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. Depending on the reaction conditions and the stoichiometry of the reactants, mono- and di-alkylation can occur. The alkylation of related 1,5-benzodiazepine derivatives has been successfully carried out using phase transfer catalysis (PTC) conditions with reagents like methyl iodide and benzyl (B1604629) bromide, indicating a viable synthetic route for N-alkylated products. researchgate.net Similarly, N-alkylation of the parent iitk.ac.inbenzodioxol-5-amine has been reported as a key step in the synthesis of more complex heterocyclic systems. researchgate.net
Table 2: Common Alkylating Agents and Reaction Conditions
| Alkylating Agent | Base/Catalyst System | Typical Product |
|---|---|---|
| Methyl Iodide | Potassium Carbonate / TBAB | N-methyl derivative |
| Benzyl Bromide | Potassium Carbonate / TBAB | N-benzyl derivative |
*TBAB: Tetra-n-butylammonium bromide
The reaction is fundamental to the construction of various heterocyclic structures and is a key step in many multicomponent reactions that utilize dicarbonyl derivatives. researchgate.net
A specific and important class of condensation reactions is the formation of Schiff bases, also known as imines or azomethines. gsconlinepress.com These compounds, characterized by a C=N double bond, are formed when 7-Chlorobenzo[d] iitk.ac.indioxol-5-amine reacts with an aldehyde or a ketone. iitk.ac.indoubtnut.com The mechanism involves nucleophilic addition of the amine to the carbonyl group followed by the elimination of a water molecule. researchgate.net The formation of Schiff bases is often catalyzed by acid or heat. gsconlinepress.com
These reactions are highly significant, as Schiff bases are valuable intermediates in organic synthesis and are known to be ligands in coordination chemistry. gsconlinepress.com For example, Schiff bases have been synthesized from a carbohydrazide (B1668358) derivative of 7-chlorothieno[2',3':4,5]benzo[1,2-d] iitk.ac.indioxole by reacting it with various substituted benzaldehydes. jmchemsci.com This demonstrates the feasibility of forming the imine linkage with derivatives of the 7-chlorobenzodioxole scaffold.
Table 3: Mechanistic Steps in Schiff Base Formation
| Step | Description | Intermediate |
|---|---|---|
| 1. Nucleophilic Addition | The primary amine nitrogen attacks the electrophilic carbonyl carbon. | Hemiaminal (Carbinolamine) |
| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen atom. | Zwitterionic intermediate |
Reactivity of the Chlorine Substituent
The chlorine atom at the 7-position of the benzodioxole ring is an important functional handle, primarily enabling reactions that are otherwise difficult on an unactivated aromatic ring.
The chlorine atom on the electron-rich benzodioxole ring is generally unreactive towards nucleophilic attack under standard conditions. However, its reactivity can be enhanced, allowing it to be replaced by various nucleophiles in a process known as Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.com For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group (in this case, chlorine). masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org
While the benzodioxole system itself is electron-rich, the presence of other substituents or specific reaction conditions can facilitate SNAr. For instance, SNAr reactions have been successfully performed on various aryl halides under mild, aqueous conditions using polymeric additives. d-nb.info Furthermore, the chlorine atom in the related compound 7-chlorobenzo[d]dioxol-5-ol can be replaced by nucleophiles like amines or alkoxides. The cleavage of the C(sp²)-Cl bond is a critical step in these transformations. nih.gov The reactivity order for leaving groups in SNAr reactions is typically F > Cl > Br > I, which is opposite to that of SN1 and SN2 reactions. masterorganicchemistry.com
Table 4: Factors Influencing SNAr Reactions
| Factor | Influence on Reactivity | Rationale |
|---|---|---|
| Nucleophile | Strong nucleophiles are required. | To attack the electron-rich aromatic ring. |
| Leaving Group | More electronegative halogens are better leaving groups (F > Cl). | The rate-determining step is the initial nucleophilic attack, not the C-X bond cleavage. masterorganicchemistry.com |
| Ring Substituents | Strong electron-withdrawing groups (e.g., -NO₂) ortho/para to the leaving group are activating. | Stabilization of the negative charge in the Meisenheimer intermediate. libretexts.org |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The aryl chloride moiety in 7-Chlorobenzo[d] Current time information in Bangalore, IN.chemrxiv.orgdioxol-5-amine serves as a handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. wikipedia.org While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly those using bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have enabled their efficient use. wikipedia.orgnih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron species, typically a boronic acid or ester, to form a biaryl compound. wikipedia.org For 7-Chlorobenzo[d] Current time information in Bangalore, IN.chemrxiv.orgdioxol-5-amine, this would involve replacing the chlorine atom with an aryl or vinyl group. The reaction is catalyzed by a palladium complex and requires a base. chemrxiv.orgnih.gov The unprotected amino group can sometimes interfere with the catalyst, but successful couplings of ortho-haloanilines have been reported, demonstrating the feasibility of this transformation. nih.govacs.org
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to introduce a vinyl group at the C-7 position. rsc.org This reaction typically requires a palladium catalyst and a base to neutralize the hydrogen halide formed. One-pot sequences involving hydroamination followed by an intramolecular Heck reaction using 2-chloroaniline (B154045) as a starting material have been developed for the synthesis of indoles, showcasing the utility of the chloroaniline scaffold in such transformations. nih.govrsc.orgrsc.orgresearchgate.netthieme-connect.com
Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the aryl chloride with a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.org Copper-free protocols have also been developed. wikipedia.org The Sonogashira coupling of chloroanilines has been demonstrated, indicating that 7-ethynylbenzo[d] Current time information in Bangalore, IN.chemrxiv.orgdioxol-5-amine derivatives could be synthesized from the parent chloro-compound. rsc.orgthieme-connect.de
Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Product Type | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | 7-Arylbenzo[d] Current time information in Bangalore, IN.chemrxiv.orgdioxol-5-amine | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base |
| Heck | Alkene (R-CH=CH₂) | 7-Vinylbenzo[d] Current time information in Bangalore, IN.chemrxiv.orgdioxol-5-amine | Pd catalyst (e.g., Pd(OAc)₂), base |
| Sonogashira | Terminal Alkyne (R-C≡CH) | 7-Alkynylbenzo[d] Current time information in Bangalore, IN.chemrxiv.orgdioxol-5-amine | Pd catalyst, Cu(I) co-catalyst, amine base |
Dehalogenation Studies
The chlorine atom at the C-7 position can be removed through a process known as hydrodechlorination or dehalogenation. This reductive transformation replaces the C-Cl bond with a C-H bond, yielding the parent compound, benzo[d] Current time information in Bangalore, IN.chemrxiv.orgdioxol-5-amine. Catalytic hydrogenation is a common method for this purpose. Various catalytic systems, often employing transition metals like palladium or nickel on a support such as carbon (Pd/C, Ni/C) or alumina, are effective for the dehalogenation of chloroanilines. mdpi.combohrium.comnih.gov The reaction is typically carried out under a hydrogen atmosphere. google.com Studies on various chloroanilines show that this reduction can be performed with high efficiency and selectivity. mdpi.comacs.org For instance, a method using a Pd/C catalyst with magnesium metal and hydrogen gas has been shown to effectively dehalogenate 3-chloroaniline (B41212) at room temperature. google.com
Reactivity of the Benzodioxole Ring System
The fused benzodioxole ring is a key feature of the molecule, influencing its electronic properties and stability.
Electrophilic Aromatic Substitution (EAS) Patterns
The benzene (B151609) ring of 7-Chlorobenzo[d] Current time information in Bangalore, IN.chemrxiv.orgdioxol-5-amine has two available positions for electrophilic aromatic substitution (EAS): C-4 and C-6. The regiochemical outcome of an EAS reaction is determined by the combined directing effects of the three substituents on the ring: the amino group (-NH₂), the chloro group (-Cl), and the dioxole ring (-OCH₂O-).
Amino Group (-NH₂): This is a powerful activating group and directs incoming electrophiles to the positions ortho and para to it. In this molecule, the positions ortho to the amine are C-4 and C-6.
Dioxole Ring (-OCH₂O-): The ether-like oxygens of the dioxole ring are electron-donating, making the aromatic ring more nucleophilic and thus activating it towards EAS. This effect also directs substitution to the ortho and para positions.
Chloro Group (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director due to resonance. The positions ortho to the chlorine are C-6 and the already substituted C-1 (bridgehead). The para position is C-4.
Considering these effects, all substituents direct incoming electrophiles to either the C-4 or C-6 position. The powerful activating effect of the amino group is the dominant factor, strongly favoring substitution at these two sites. Due to the high reactivity of anilines in EAS, which can lead to multiple substitutions and side reactions, it is often necessary to protect the amino group, for example, by converting it to an amide (acetanilide). This moderates the reactivity and allows for more controlled monosubstitution.
Ring-Opening Reactions and Stability Considerations
The 1,3-benzodioxole ring system is generally stable under many reaction conditions. chemicalbook.com Studies on the acylation of 1,3-benzodioxole show that the ring remains intact even at elevated temperatures in the presence of acid catalysts. nih.govresearchgate.net However, the methylene (B1212753) acetal (B89532) linkage can be cleaved under specific, often harsh, conditions.
Reductive cleavage of the C-O bonds within the dioxole ring can occur. For example, hydrogenolysis using certain catalysts can lead to the formation of catechol derivatives. google.com Furthermore, oxidative pathways can also lead to ring opening. For instance, enzymatic oxidation of the aromatic ring can be followed by spontaneous chemical reactions that cleave the dioxole ring, as has been observed in the biodegradation of related compounds. nih.gov While generally robust, the potential for ring-opening under strong reductive or specific oxidative conditions must be considered during synthetic planning.
Derivatization and Scaffold Expansion
The functional groups of 7-Chlorobenzo[d] Current time information in Bangalore, IN.chemrxiv.orgdioxol-5-amine make it a valuable building block for the synthesis of more complex molecules.
Synthesis of Novel Heterocyclic Compounds Incorporating the 7-Chlorobenzodioxole Moiety
The primary amine at the C-5 position is a versatile functional handle for constructing new heterocyclic rings. Many established methods for heterocycle synthesis start from anilines.
One potential application is in the synthesis of phenothiazine (B1677639) derivatives. This could be achieved through a two-step process. First, a Buchwald-Hartwig amination or Ullmann condensation between 7-Chlorobenzo[d] Current time information in Bangalore, IN.chemrxiv.orgdioxol-5-amine and a suitable halobenzene could form a diarylamine intermediate. Second, this intermediate could undergo a sulfur-mediated cyclization (Bernthsen reaction) to yield the corresponding dioxolo-phenothiazine. slideshare.netyoutube.comdtic.mil
Another important class of heterocycles, quinazolines, can also be synthesized from aniline (B41778) precursors. mdpi.comacs.orgorganic-chemistry.org A common route involves the condensation of a 2-aminoaryl ketone with another amine or nitrogen source. organic-chemistry.orgresearchgate.net Therefore, if an acyl group were introduced at the C-6 position of 7-Chlorobenzo[d] Current time information in Bangalore, IN.chemrxiv.orgdioxol-5-amine (via a Friedel-Crafts acylation of the protected amine, for example), the resulting 2-aminoaryl ketone could be cyclized to form a novel, substituted quinazoline (B50416) bearing the 7-chlorobenzodioxole framework.
Table 2: Potential Heterocyclic Scaffolds from 7-Chlorobenzo[d] Current time information in Bangalore, IN.chemrxiv.orgdioxol-5-amine
| Target Heterocycle | Key Intermediate | Synthetic Strategy |
|---|---|---|
| Dioxolo[4,5-b]phenothiazine | N-Aryl-7-chlorobenzo[d] Current time information in Bangalore, IN.chemrxiv.orgdioxol-5-amine | 1. C-N cross-coupling (e.g., Buchwald-Hartwig). 2. Thionation/cyclization with sulfur. slideshare.netdtic.mil |
| Dioxolo-quinazoline | 6-Acyl-7-chlorobenzo[d] Current time information in Bangalore, IN.chemrxiv.orgdioxol-5-amine | 1. Protection of amine. 2. Friedel-Crafts acylation at C-6. 3. Deprotection. 4. Cyclization with a nitrogen source. mdpi.comorganic-chemistry.org |
Formation of Conjugates and Polymeric Precursors
The primary amine functionality of 7-Chlorobenzo[d] Current time information in Bangalore, IN.cdnsciencepub.comdioxol-5-amine serves as a key handle for the synthesis of a variety of molecular conjugates and as a monomer for the preparation of polymeric materials.
Bioconjugation: The amine group can be readily acylated or alkylated, allowing for its conjugation to other molecules of interest, such as peptides, proteins, or fluorescent tags. While specific studies on the bioconjugation of 7-Chlorobenzo[d] Current time information in Bangalore, IN.cdnsciencepub.comdioxol-5-amine are not extensively documented, the general reactivity of aromatic amines is well-established. For instance, it can react with activated carboxylic acids (e.g., NHS esters) or isothiocyanates to form stable amide or thiourea (B124793) linkages, respectively. Such reactions are fundamental in medicinal chemistry for developing targeted therapeutic agents or diagnostic probes. The synthesis of thiourea derivatives from benzo[d] Current time information in Bangalore, IN.cdnsciencepub.comdioxol-5-yl isothiocyanate with various diamines has been reported, showcasing the utility of this scaffold in creating complex molecules with potential biological activity. nih.gov
Polymeric Precursors: Aromatic amines are well-known precursors to conductive polymers like polyaniline. google.commdpi.com The oxidative polymerization of aniline and its derivatives is a common method to produce these materials. mdpi.com 7-Chlorobenzo[d] Current time information in Bangalore, IN.cdnsciencepub.comdioxol-5-amine can theoretically serve as a monomer in such polymerization reactions. The substituents on the aromatic ring, namely the chloro and methylenedioxy groups, would influence the electronic properties, solubility, and morphology of the resulting polymer. rsc.org For example, studies on the polymerization of other substituted anilines have shown that the nature of the substituent significantly impacts the polymer's characteristics. rsc.org Copolymers of o-aminobenzoic acid and aniline have been synthesized as precursors for polyaniline, indicating that substituted anilines are viable monomers. researchgate.net The synthesis of polyanilines via melt poly-condensation of starting materials with quinone and N-protected amine groups is another established method. google.com
Below is a table summarizing the potential reactions for conjugate and polymer formation:
| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |
| N-Acylation | Activated Carboxylic Acid (e.g., NHS ester) | Amide Conjugate | Medicinal Chemistry, Bioconjugation |
| Thiourea Formation | Isothiocyanate | Thiourea Conjugate | Medicinal Chemistry |
| Oxidative Polymerization | Oxidizing Agent (e.g., Ammonium Persulfate) | Substituted Polyaniline | Conductive Polymers, Material Science |
| Buchwald-Hartwig Amination | Palladium Catalyst, Base | N-Aryl or N-Alkyl derivative | Synthetic Intermediate |
Applications in Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for molecular assembly due to its high efficiency, selectivity, and biocompatibility. researchgate.netwikipedia.orgnih.gov The application of 7-Chlorobenzo[d] Current time information in Bangalore, IN.cdnsciencepub.comdioxol-5-amine in this field hinges on its functionalization with either an azide (B81097) or an alkyne group.
The primary amine of 7-Chlorobenzo[d] Current time information in Bangalore, IN.cdnsciencepub.comdioxol-5-amine is a suitable precursor for the introduction of an azide moiety. This can be achieved through a diazotization reaction, where the amine is treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt. Subsequent treatment with an azide source, such as sodium azide, would yield the corresponding aryl azide. This functionalized benzodioxole can then readily participate in CuAAC reactions with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This strategy allows for the modular synthesis of complex molecules where the benzodioxole unit is linked to another molecular fragment via a stable triazole bridge. interchim.fr
Alternatively, the amine group could be modified to incorporate an alkyne handle, for example, by acylation with a reagent containing a terminal alkyne, such as propargyl bromide or an alkyne-functionalized carboxylic acid. This alkyne-modified derivative would then be ready to react with azido-functionalized molecules in a click reaction.
The table below outlines the pathways for preparing 7-Chlorobenzo[d] Current time information in Bangalore, IN.cdnsciencepub.comdioxol-5-amine for click chemistry applications.
| Modification | Reagents | Functionalized Intermediate | Click Reaction Partner |
| Azide Functionalization | 1. NaNO₂, H⁺ 2. NaN₃ | 5-Azido-7-chlorobenzo[d] Current time information in Bangalore, IN.cdnsciencepub.comdioxole | Terminal Alkyne |
| Alkyne Functionalization | Alkyne-containing acylating agent | N-(prop-2-yn-1-yl)-7-chlorobenzo[d] Current time information in Bangalore, IN.cdnsciencepub.comdioxol-5-amine | Organic Azide |
Reaction Kinetics and Mechanistic Investigations
While specific kinetic and mechanistic studies on 7-Chlorobenzo[d] Current time information in Bangalore, IN.cdnsciencepub.comdioxol-5-amine are limited, valuable insights can be drawn from extensive research on the reactivity of substituted anilines.
Electrophilic Substitution: In reactions involving electrophilic attack on the aromatic ring, the directing effects of the substituents are paramount. The amino group is a strong activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The methylenedioxy group is also activating and ortho-, para-directing with respect to its points of attachment. The positions open for electrophilic substitution would be determined by the combined influence of these groups.
Oxidative Reactions: The kinetics of oxidation of aromatic amines by reagents like peroxydisulfate (B1198043) have also been investigated. Such studies on various substituted anilines have shown that the reaction is accelerated by electron-releasing substituents and retarded by electron-withdrawing ones, suggesting an electrophilic attack by the oxidizing agent on the amine. cdnsciencepub.comresearchgate.netcdnsciencepub.com A good correlation is often observed between the reaction rate and the Hammett constants, with the attack proposed to occur at the nitrogen atom of the amine. cdnsciencepub.comcdnsciencepub.com In the case of 7-Chlorobenzo[d] Current time information in Bangalore, IN.cdnsciencepub.comdioxol-5-amine, the electronic effects of the substituents would similarly govern its susceptibility to oxidation.
The following table summarizes the expected influence of the substituents on the reaction kinetics of 7-Chlorobenzo[d] Current time information in Bangalore, IN.cdnsciencepub.comdioxol-5-amine based on studies of analogous compounds.
| Reaction | Expected Influence of Substituents | Key Kinetic Parameters |
| Diazotization | The electron-donating -NH₂ and -O-CH₂-O- groups accelerate the reaction, while the electron-withdrawing -Cl group retards it. | Rate constants (k), Hammett constant (ρ) |
| Electrophilic Aromatic Substitution | The -NH₂ and -O-CH₂-O- groups activate the ring and direct incoming electrophiles, while the -Cl group deactivates it. | Relative reaction rates, product distribution |
| Oxidation | The electron-donating groups increase the susceptibility to oxidation at the nitrogen atom. | Second-order rate constants (k₂), correlation with Hammett constants |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations solve the Schrödinger equation for the given molecular system, providing detailed information about its orbitals and electron distribution.
Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule by modeling its electron density. It is widely used to predict the ground state geometry and conformational preferences of molecules.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzodioxole System (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl | 1.745 | ||
| C-N | 1.401 | ||
| C-O (dioxole) | 1.370 | ||
| O-C-O (dioxole) | 105.0 | ||
| C-C (aromatic) | 1.390 - 1.410 | 118.0 - 121.0 | |
| Puckering of dioxole ring | ~10-20 |
Note: These values are illustrative and based on typical DFT results for similar substituted benzodioxole structures.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and the electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com
For 7-Chlorobenzo[d] Current time information in Berlin, DE.researchgate.netdioxol-5-amine, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the amine group, as the nitrogen lone pair and the π-system of the ring are electron-rich. The electron-donating nature of the amine group would raise the HOMO energy level. Conversely, the LUMO is likely to be distributed over the aromatic ring and influenced by the electron-withdrawing chlorine atom. The HOMO→LUMO transition would represent a π-π* charge transfer. mdpi.comiucr.org A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzodioxole
| Molecular Orbital | Energy (eV) |
| HOMO | -6.01 |
| LUMO | -1.78 |
| HOMO-LUMO Gap (ΔE) | 4.23 |
Note: These values are based on a representative benzodioxole derivative and serve as an example. mdpi.com
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comlibretexts.org It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. wolfram.comnih.gov
In the MEP map of 7-Chlorobenzo[d] Current time information in Berlin, DE.researchgate.netdioxol-5-amine, the most negative potential (typically colored red) would be concentrated around the oxygen atoms of the dioxole ring and the nitrogen atom of the amine group, indicating these are the primary sites for electrophilic attack. researchgate.netresearchgate.net The hydrogen atoms of the amine group would exhibit a positive potential (blue), making them susceptible to interaction with nucleophiles. The chlorine atom, due to its high electronegativity, will show a region of negative potential around its periphery, but also a region of positive potential along the C-Cl bond axis, known as a σ-hole, which can participate in halogen bonding. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. walisongo.ac.id It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). mdpi.com These interactions, quantified as second-order perturbation energies (E(2)), indicate the stabilizing effect of electron delocalization. mdpi.com
For 7-Chlorobenzo[d] Current time information in Berlin, DE.researchgate.netdioxol-5-amine, NBO analysis would be expected to reveal significant hyperconjugative interactions. Key interactions would include the delocalization of the nitrogen lone pair into the antibonding π* orbitals of the aromatic ring, which contributes to the stability of the molecule. mdpi.com Similarly, the lone pairs on the oxygen atoms of the dioxole ring would interact with the antibonding σ* orbitals of adjacent C-O and C-C bonds, which is characteristic of the anomeric effect that leads to the puckered conformation of the dioxole ring. researchgate.netacs.org
Reactivity Prediction and Reaction Mechanism Elucidation
Computational methods can also be used to predict the reactivity of a molecule and to explore potential reaction pathways.
Local reactivity descriptors, like the Fukui function (f(r)), identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.govresearchgate.net By analyzing the Fukui functions, one could predict that the nitrogen atom and certain carbon atoms in the aromatic ring of 7-Chlorobenzo[d] Current time information in Berlin, DE.researchgate.netdioxol-5-amine are the most likely sites for electrophilic attack, while other regions might be more susceptible to nucleophilic attack.
Table 3: Representative Global Reactivity Descriptors (Illustrative)
| Descriptor | Definition | Predicted Value (a.u.) |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.895 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.115 |
| Electrophilicity Index (ω) | μ² / (2η) | 3.58 |
Note: These values are illustrative and calculated from the representative FMO energies in Table 2.
Transition State Analysis and Reaction Path Studies
Transition state (TS) analysis and reaction path studies are computational methods used to map the energy landscape of a chemical reaction, identifying the lowest energy path from reactants to products. This involves locating the transition state, which is the maximum energy point along the reaction coordinate, and calculating the activation energy (the energy barrier that must be overcome for the reaction to occur).
For a molecule like 7-Chlorobenzo[d] dovepress.comdioxol-5-amine, these studies could investigate various reactions, such as N-acylation, electrophilic aromatic substitution, or reactions involving the dioxole ring. By mapping the intrinsic reaction coordinate (IRC), researchers can confirm that a calculated transition state correctly connects the reactants and products. While specific studies on this exact molecule are not prevalent in public literature, the methodology is a cornerstone of mechanistic organic chemistry. uni-muenchen.de For instance, a computational study on the acylation of the amine group would involve modeling the approach of an acylating agent and calculating the geometry and energy of the tetrahedral intermediate and the subsequent transition state for its collapse to products.
Solvent Effects on Reactivity (Continuum Solvation Models)
The solvent in which a reaction is conducted can significantly influence reaction rates and equilibria. nih.gov Continuum solvation models are a computationally efficient way to account for these effects by representing the solvent as a continuous medium with a characteristic dielectric constant, rather than modeling individual solvent molecules. researchgate.net
| Solvent | Dielectric Constant (ε) at 20°C | Type | Theoretical Influence on Polar Reactions |
|---|---|---|---|
| Water | 80.1 | Protic | Strong stabilization of charged intermediates/transition states. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Aprotic | Significant stabilization of charged species. |
| Acetonitrile | 37.5 | Aprotic | Moderate stabilization of charged species. |
| Methanol | 32.7 | Protic | Moderate stabilization, can participate in H-bonding. |
| Tetrahydrofuran (THF) | 7.5 | Aprotic | Weak stabilization of charged species. |
| Toluene | 2.4 | Aprotic | Minimal stabilization of polar/charged species. |
Structure-Activity Relationship (SAR) Theoretical Frameworks
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Theoretical frameworks for SAR use computational methods to understand and predict how changes in a molecule's features affect its function.
Computational Modeling of Substituent Effects on Reactivity and Electronic Properties
The substituents on the benzodioxole ring—a chlorine atom and an amine group—profoundly influence the electronic properties and reactivity of 7-Chlorobenzo[d] dovepress.comdioxol-5-amine. The amine group (-NH2) is a strong activating group, donating electron density to the aromatic ring through resonance, while the chlorine atom (-Cl) is a deactivating group, withdrawing electron density through induction but donating weakly through resonance.
Computational models, such as those using Density Functional Theory (DFT), can quantify these effects by calculating molecular properties like electrostatic potential maps and frontier molecular orbital energies (HOMO/LUMO). These calculations can predict the most likely sites for electrophilic or nucleophilic attack. Altering these substituents, for example by replacing chlorine with bromine or the amine with a hydroxyl group, would change the molecule's lipophilicity, electronic distribution, and reactivity.
| Compound | Key Substituents | Predicted Effect on Ring Electron Density | Predicted Influence on Reactivity |
|---|---|---|---|
| 7-Chlorobenzo[d] dovepress.comdioxol-5-amine | 5-NH2, 7-Cl | -NH2 is strongly activating; -Cl is weakly deactivating. Overall activated ring. | Facilitates electrophilic substitution, primarily directed by the -NH2 group. |
| 1,3-Benzodioxol-5-amine | 5-NH2 | Strongly activated ring due to -NH2 group. | Highly susceptible to electrophilic attack. nih.gov |
| 7-Chlorobenzo[d] dovepress.comdioxol-5-ol | 5-OH, 7-Cl | -OH is strongly activating; -Cl is weakly deactivating. Overall activated ring. | Similar reactivity pattern to the amine analogue, prone to oxidation. |
| 5-Chlorobenzo[d]dioxole | 5-Cl | Weakly deactivated ring due to -Cl. | Reduced reactivity towards electrophiles compared to unsubstituted benzodioxole. |
Quantitative Structure-Activity Relationship (QSAR) Model Development (for theoretical activities)
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dtu.dk For a novel compound like 7-Chlorobenzo[d] dovepress.comdioxol-5-amine, a theoretical QSAR model can be developed to guide the design of analogues with potentially enhanced activity.
The process involves these steps:
Design a Virtual Library: Create a set of virtual analogues of the parent compound with diverse substituents at various positions.
Calculate Molecular Descriptors: For each analogue, compute a range of descriptors that quantify steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., logP) properties.
Define a Theoretical Activity: Since experimental data may be unavailable, a theoretical activity is calculated. This could be the docking score or binding energy of the compound to a known protein target, computed via molecular docking simulations.
Develop the QSAR Equation: Using statistical methods like Multiple Linear Regression (MLR), a model is built that correlates the descriptors with the theoretical activity. dovepress.com The resulting equation can predict the activity of new, unsynthesized compounds. mdpi.comnih.gov
An illustrative (and purely hypothetical) QSAR equation might look like: Theoretical Activity = c0 + (c1 * LogP) - (c2 * Molecular_Volume) + (c3 * Dipole_Moment)
Where 'c' represents coefficients determined from the statistical fit. Such a model helps identify which properties are most important for the desired activity.
Molecular Dynamics Simulations (for conformational flexibility and interactions)
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a molecule like 7-Chlorobenzo[d] dovepress.comdioxol-5-amine, MD simulations can provide critical insights into its conformational flexibility and its non-covalent interactions with its environment, such as a solvent or a biological macromolecule like an enzyme or receptor. mdpi.com
In a typical MD simulation, the molecule would be placed in a simulated environment (e.g., a box of water molecules). The forces on each atom are calculated using a force field, and Newton's laws of motion are applied to predict the trajectory of the atoms over a series of very small time steps. The simulation can reveal:
Conformational Preferences: Identifying the most stable, low-energy shapes the molecule adopts.
Solvent Interactions: How the molecule interacts with surrounding water molecules through hydrogen bonds.
Binding Dynamics: If simulated with a protein, MD can show how the ligand binds, the stability of the resulting complex, and which amino acid residues are key for the interaction. mdpi.com
Analysis of the simulation trajectory can yield data on root-mean-square deviation (RMSD) to assess stability and root-mean-square fluctuation (RMSF) to pinpoint flexible regions of the molecule.
Spectroscopic Characterization Methodologies in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules like 7-Chlorobenzo[d] rsc.orgdioxol-5-amine. Through various one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon environments and their interconnections can be assembled.
One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), provide fundamental structural information.
The ¹H NMR spectrum of 7-Chlorobenzo[d] rsc.orgdioxol-5-amine is expected to show distinct signals corresponding to each unique proton in the molecule. The two aromatic protons on the benzene (B151609) ring would appear as singlets or doublets with very small coupling constants, due to their para-position relative to each other. The two protons of the methylenedioxy group (-O-CH₂-O-) would typically appear as a sharp singlet. The amine (-NH₂) protons would present as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton. For 7-Chlorobenzo[d] rsc.orgdioxol-5-amine, seven distinct carbon signals are anticipated. The chemical shifts are influenced by the attached functional groups (amine and chlorine) and the dioxole ring. A related compound, 7-chlorobenzo[d]thiazol-2-amine, shows 7 signals in its ¹³C NMR spectrum. researchgate.net
A DEPT experiment would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. For this compound, a DEPT-135 experiment would show a positive signal for the methine carbons (aromatic C-H) and a negative signal for the methylene carbon of the dioxole ring. Quaternary carbons (including those bonded to Cl, N, and the bridgehead carbons) would be absent in the DEPT-135 spectrum but present in the standard ¹³C NMR spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for 7-Chlorobenzo[d] rsc.orgdioxol-5-amine
| Atom Position | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
| 4 | ~6.3-6.5 (s) | ~100-105 | CH (+) |
| 5 | - | ~140-145 | C |
| 6 | ~6.7-6.9 (s) | ~108-112 | CH (+) |
| 7 | - | ~115-120 | C |
| 2 (O-CH₂-O) | ~5.9-6.1 (s) | ~101-103 | CH₂ (-) |
| 3a | - | ~145-150 | C |
| 7a | - | ~142-147 | C |
| 5-NH₂ | variable (br s) | - | - |
Note: The chemical shift values are predictions based on data from structurally related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For 7-Chlorobenzo[d] rsc.orgdioxol-5-amine, a COSY spectrum would primarily be used to confirm the absence of coupling between the two aromatic protons (H-4 and H-6), supporting their para-substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly bonded. This is a powerful tool for definitively assigning the carbon signals for the protonated carbons (C-4, C-6, and the dioxole C-2).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space proximity between protons. This can be used to confirm the substitution pattern. For example, a NOE would be expected between the amine protons and the adjacent aromatic proton (H-4 and H-6). A NOESY experiment was used to confirm the stereochemistry of a hamamelitannin (B191367) analogue. ugent.be
Table 2: Expected Key 2D NMR Correlations for 7-Chlorobenzo[d] rsc.orgdioxol-5-amine
| Experiment | Proton (¹H) | Correlated Carbon (¹³C) / Proton (¹H) | Information Gained |
| HSQC | H-4 | C-4 | Direct C-H bond |
| H-6 | C-6 | Direct C-H bond | |
| H-2 | C-2 | Direct C-H bond | |
| HMBC | H-2 | C-3a, C-7a | Connectivity of dioxole ring to benzene ring |
| H-4 | C-5, C-6, C-7a | Substitution pattern confirmation | |
| H-6 | C-4, C-5, C-7 | Substitution pattern confirmation | |
| NOESY | NH₂ | H-4, H-6 | Spatial proximity and confirmation of amine position |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also shed light on its structure through analysis of its fragmentation patterns. The nominal molecular weight of 7-Chlorobenzo[d] rsc.orgdioxol-5-amine is 171.58 g/mol . bldpharm.com
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For 7-Chlorobenzo[d] rsc.orgdioxol-5-amine, with the molecular formula C₇H₆ClNO₂, HRMS would be used to confirm this composition by matching the experimentally measured mass to the calculated theoretical mass. The use of LC-HRMS is a common technique for identifying chemical compounds in complex mixtures. ijpsm.com HRMS data has been reported for many related complex organic molecules, confirming their calculated formulas. mdpi.comugent.beuni-regensburg.de
Table 3: HRMS Data for 7-Chlorobenzo[d] rsc.orgdioxol-5-amine
| Molecular Formula | Ion Type | Calculated Mass (m/z) |
| C₇H₆ClNO₂ | [M+H]⁺ | 172.0160 |
| C₇H₆ClNO₂ | [M]⁺˙ | 171.0082 |
Note: The presence of chlorine would be evident from the characteristic isotopic pattern, with a signal for the ³⁷Cl isotope appearing at M+2 with approximately one-third the intensity of the ³⁵Cl peak.
Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and helps to elucidate fragmentation pathways. Web-based platforms like GNPS utilize MS/MS spectral libraries for compound identification. copernicus.org
For 7-Chlorobenzo[d] rsc.orgdioxol-5-amine, the molecular ion ([M]⁺˙) would likely undergo characteristic fragmentations. A common pathway for benzodioxoles is the loss of a molecule of formaldehyde (B43269) (CH₂O, 30 Da) from the dioxole ring. Other expected fragmentations could include the loss of a chlorine radical (Cl˙, 35 Da), followed by the loss of carbon monoxide (CO, 28 Da) or hydrogen cyanide (HCN, 27 Da) from the aromatic ring.
Table 4: Plausible MS/MS Fragmentation for 7-Chlorobenzo[d] rsc.orgdioxol-5-amine
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |
| 171/173 | [M - CH₂O]⁺˙ | CH₂O | 141/143 |
| 171/173 | [M - Cl]⁺ | Cl˙ | 136 |
| 136 | [M - Cl - HCN]⁺ | HCN | 109 |
| 136 | [M - Cl - CO]⁺˙ | CO | 108 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. While comprehensive, peer-reviewed spectral data for 7-Chlorobenzo[d] bldpharm.comdioxol-5-amine is not extensively published, its expected spectral features can be reliably predicted by analyzing its constituent parts: the primary aromatic amine, the chlorinated aromatic ring, and the benzodioxole system. This analysis is supported by data from structurally similar compounds. nih.govlibretexts.org
The vibrational spectrum of 7-Chlorobenzo[d] bldpharm.comdioxol-5-amine is determined by the vibrations of its 23 atoms and their bonds. The key characteristic absorptions are anticipated as follows:
Amine Group (–NH₂) Vibrations: Primary aromatic amines exhibit several characteristic bands. libretexts.org Two distinct N-H stretching bands are expected in the 3400–3500 cm⁻¹ region due to asymmetric and symmetric stretching modes. libretexts.org A strong scissoring deformation (in-plane bending) of the NH₂ group typically appears between 1550 and 1650 cm⁻¹. libretexts.org Furthermore, a broad out-of-plane wagging vibration can be observed from 650 to 900 cm⁻¹. libretexts.org
Benzodioxole Ring Vibrations: The benzodioxole moiety has distinct vibrational signatures. The asymmetric and symmetric stretching of the O-C-O bridge in the dioxole ring gives rise to strong bands. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring typically occur in the 1400–1600 cm⁻¹ region.
Carbon-Chlorine (C–Cl) Vibration: The stretching vibration of the C-Cl bond is expected in the lower frequency region of the mid-infrared spectrum, typically between 800 and 600 cm⁻¹. Its exact position is influenced by the substitution pattern on the aromatic ring.
Computational studies, such as those using Density Functional Theory (DFT), are often employed alongside experimental spectra to assign the observed vibrational modes accurately. nih.govresearchgate.net For instance, studies on the related compound 5-amino-2-chlorobenzoic acid have used DFT calculations to assign its Fourier Transform Infrared (FTIR) and Fourier Transform (FT)-Raman spectra in detail. nih.gov Such an approach would be invaluable for a definitive vibrational analysis of 7-Chlorobenzo[d] bldpharm.comdioxol-5-amine.
Table 1: Predicted Characteristic Vibrational Frequencies for 7-Chlorobenzo[d] bldpharm.comdioxol-5-amine
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference/Analogy |
| ~3500 - 3400 | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine | libretexts.org |
| > 3000 | Aromatic C-H Stretch | Benzene Ring | nih.gov |
| ~1650 - 1550 | NH₂ Scissoring (In-Plane Bend) | Primary Aromatic Amine | libretexts.org |
| ~1600 - 1400 | Aromatic C=C Ring Stretch | Benzene Ring | nih.govresearchgate.net |
| ~1250 - 1000 | Aromatic C-N Stretch | Primary Aromatic Amine | libretexts.org |
| Not Specified | O-C-O Stretch | Dioxole Ring | researchgate.net |
| ~900 - 650 | NH₂ Wagging (Out-of-Plane Bend) | Primary Aromatic Amine | libretexts.org |
| ~800 - 600 | C-Cl Stretch | Chlorinated Benzene | nih.gov |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. While a specific crystal structure for 7-Chlorobenzo[d] bldpharm.comdioxol-5-amine has not been reported in publicly available literature, the application of this method would yield crucial structural insights.
Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would unequivocally confirm its molecular structure. This analysis would provide:
Confirmation of Connectivity: The exact placement of the chlorine atom at position 7 and the amine group at position 5 on the benzodioxole framework would be verified.
Molecular Geometry: Precise measurements of all bond lengths (e.g., C-C, C-H, C-O, C-N, and C-Cl) and bond angles would be obtained. This data is fundamental to understanding the electronic and steric properties of the molecule. For example, analysis of related structures like organotin(IV) complexes derived from 5-amino-2-chlorobenzoic acid has provided detailed bond length and angle information. academie-sciences.fr
Planarity and Conformation: The planarity of the fused benzodioxole ring system would be assessed.
Intermolecular Interactions: The analysis would reveal how the molecules pack together in the solid state. Key interactions would likely include hydrogen bonding between the amine group of one molecule and electronegative atoms (such as the dioxole oxygens or the nitrogen of a neighboring molecule). Other non-covalent interactions, such as π-π stacking between the aromatic rings, could also be identified, which are crucial for the stability of the crystal lattice. academie-sciences.fr
In studies of related amino-benzimidazole analogues, X-ray crystallography was essential for determining the three-dimensional enzyme-inhibitor interactions and confirming the site of glycosylation. mdpi.com This highlights the power of the technique to resolve fine structural details that influence a molecule's interactions and function.
Table 2: Data Obtainable from a Hypothetical X-ray Crystallography Study of 7-Chlorobenzo[d] bldpharm.comdioxol-5-amine
| Parameter | Information Provided | Relevance |
| Crystal System & Space Group | The symmetry of the crystal lattice. | Fundamental crystallographic identity. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. | Provides density and packing efficiency. |
| Bond Lengths (Å) | The precise distance between bonded atoms (e.g., C-N, C-Cl). | Elucidates bond order and electronic effects. |
| Bond Angles (°) & Torsion Angles (°) | The angles between atoms. | Defines the molecule's 3D shape and conformation. |
| Hydrogen Bonding Parameters | Distances and angles of N-H···X interactions. | Explains crystal packing and influences physical properties. |
| Intermolecular Contacts | Details on other non-covalent interactions like π-π stacking. | Contributes to the overall stability of the solid-state structure. |
Potential Applications in Materials Science and Chemical Engineering Research
Role as a Monomer or Precursor in Polymer Synthesis
The bifunctional nature of 7-Chlorobenzo[d] thieme-connect.comdioxol-5-amine, possessing a reactive primary amine and a site for potential further functionalization on the aromatic ring, makes it a hypothetical candidate as a monomer or a precursor in the synthesis of novel polymers. The primary amine group can participate in various polymerization reactions, such as polycondensation, to form polymers with unique properties.
For instance, the amine group could react with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to yield polyimides. The incorporation of the 7-chloro-1,3-benzodioxole moiety into the polymer backbone would be expected to impart specific characteristics, such as increased thermal stability, altered solubility, and potentially unique optical or electronic properties. Research on related benzodioxole derivatives, such as piperonyl methacrylate, has demonstrated their successful incorporation into polymers like pressure-sensitive adhesives through radical polymerization. rsc.org This suggests that the benzodioxole scaffold is robust enough to withstand polymerization conditions.
Table 1: Potential Polymerization Reactions Involving 7-Chlorobenzo[d] thieme-connect.comdioxol-5-amine
| Polymer Type | Co-monomer | Potential Polymer Backbone Feature | Prospective Properties |
| Polyamide | Dicarboxylic acid chloride | -CO-NH- linkage with benzodioxole | High thermal stability, specific solubility |
| Polyimide | Dianhydride | Imide ring fused with benzodioxole | Excellent thermal and chemical resistance |
| Polyurethane | Diisocyanate | -NH-CO-O- linkage | Elastomeric properties with modified polarity |
While no specific polymers based on 7-Chlorobenzo[d] thieme-connect.comdioxol-5-amine have been reported, the foundational chemistry of polymer science supports its potential as a valuable building block.
Development of Functional Materials (e.g., sensors, dyes)
The electronic landscape of 7-Chlorobenzo[d] thieme-connect.comdioxol-5-amine, characterized by the electron-donating amino group and the electron-withdrawing chloro substituent on the benzodioxole ring, makes it an intriguing scaffold for the design of functional materials like sensors and dyes. The push-pull nature of these substituents can lead to interesting photophysical properties.
In the context of dyes, the benzodioxole core has been identified as a viable component of fluorescent molecules. thieme-connect.comresearchgate.net By chemically modifying the amino group of 7-Chlorobenzo[d] thieme-connect.comdioxol-5-amine to extend the conjugation or to attach it to other systems, it is conceivable to create novel dyes with tailored absorption and emission spectra. The chlorine atom could further modulate these properties through its inductive effect and by influencing the molecule's conformation.
For sensor applications, the amino group could act as a recognition site for specific analytes. Binding of an analyte to the amine could induce a change in the electronic structure of the molecule, leading to a detectable optical or electrochemical signal. The benzodioxole unit could serve as the signaling part of the sensor. The development of fluorescent dyes based on the thieme-connect.com-dioxolo[4,5-f]benzodioxole core with high stability and long fluorescence lifetimes underscores the potential of this class of compounds in optical sensing. thieme-connect.comthieme-connect.com
Applications in Supramolecular Chemistry and Self-Assembly Research
The structure of 7-Chlorobenzo[d] thieme-connect.comdioxol-5-amine contains key features that are highly relevant to supramolecular chemistry and self-assembly. The primary amine group is a hydrogen bond donor, capable of forming directional interactions that can guide the assembly of molecules into larger, ordered structures. Furthermore, the aromatic benzodioxole ring can participate in π-π stacking interactions, which are another crucial driving force for self-assembly.
Studies on related 6-amino-1,3-benzodioxol-5-yl derivatives have shown their ability to form intricate supramolecular structures through a combination of hydrogen bonding and π-π stacking. nih.gov Specifically, the amino group has been observed to form intramolecular and intermolecular hydrogen bonds, leading to the formation of chain and tetrameric motifs. nih.gov It is highly probable that 7-Chlorobenzo[d] thieme-connect.comdioxol-5-amine would exhibit similar behavior, potentially forming well-defined one-, two-, or three-dimensional networks in the solid state. The presence of the chlorine atom could influence the packing arrangement through halogen bonding or by altering the electronic distribution of the aromatic ring and thus the nature of the π-π interactions.
Table 2: Potential Supramolecular Interactions of 7-Chlorobenzo[d] thieme-connect.comdioxol-5-amine
| Interaction Type | Participating Groups | Potential Outcome |
| Hydrogen Bonding | Amino group (donor), Oxygen atoms of the dioxole ring (acceptor) | Formation of chains, sheets, or 3D networks |
| π-π Stacking | Benzodioxole aromatic rings | Stabilization of layered structures |
| Halogen Bonding | Chlorine atom | Directional interactions influencing crystal packing |
The ability to control the self-assembly of this molecule could lead to the development of novel crystalline materials with interesting properties, such as porosity or nonlinear optical activity.
Catalytic Applications (e.g., as a ligand component)
In the field of catalysis, the development of new ligands is crucial for advancing the efficiency and selectivity of chemical transformations. While 7-Chlorobenzo[d] thieme-connect.comdioxol-5-amine itself is not a ligand, its reactive amino group provides a handle for the straightforward synthesis of new ligand structures.
By functionalizing the amine with phosphine (B1218219), pyridine, or other coordinating groups, a variety of new ligands could be synthesized. The benzodioxole backbone would provide a rigid scaffold, which is often desirable in ligand design to control the geometry of the resulting metal complex. The electronic and steric properties of the ligand could be fine-tuned by the presence of the chlorine atom and the dioxole group. For instance, a derivative, (R)-(+)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole, has been shown to be an effective ligand in catalytic applications. chemimpex.com This demonstrates that the benzodioxole framework is a viable platform for ligand development.
The potential for creating ambiphilic ligands, which contain both a Lewis basic site (from the derivatized amine) and a Lewis acidic site (potentially through interaction with the dioxole oxygens or the aromatic system), could also be explored, opening up possibilities for novel reactivity and catalysis. rsc.org
Future Research Directions and Unexplored Avenues
Development of Greener Synthetic Routes and Sustainable Chemistry Approaches
The synthesis of complex aromatic amines often relies on multi-step processes that may use harsh reagents and generate significant waste. Future research should prioritize the development of more environmentally benign and efficient synthetic protocols for 7-Chlorobenzo[d] rsc.orgresearchgate.netdioxol-5-amine.
Key areas for exploration include:
Microwave- and Ultrasound-Assisted Synthesis : The application of microwave irradiation and sonochemistry are established green chemistry techniques that can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. tandfonline.comresearchgate.netmdpi.com Research could focus on adapting existing syntheses, such as the cyclization to form the benzodioxole ring or the reduction of a nitro-precursor, to these energy-efficient technologies. tandfonline.com
Catalytic Systems : Investigating novel catalytic systems can lead to more sustainable pathways. This includes using heterogeneous catalysts that are easily recoverable and reusable, or developing more efficient homogeneous catalysts for key transformations. For example, the synthesis of benzodioxole derivatives has been achieved using polyphosphoric acid as both a catalyst and a solvent, which can simplify the process and avoid toxic solvents. tandfonline.com
Solvent-Free and Aqueous Media Reactions : Moving away from volatile organic solvents is a core principle of green chemistry. mdpi.com Future work could explore solid-state reactions or syntheses in aqueous media, potentially using phase-transfer catalysts to overcome solubility issues. mdpi.com
Table 1: Potential Green Modifications for the Synthesis of 7-Chlorobenzo[d] rsc.orgresearchgate.netdioxol-5-amine
| Synthetic Step | Conventional Method | Potential Green Alternative | Rationale & Benefits |
|---|---|---|---|
| Benzodioxole Ring Formation | Reaction of a catechol with dihalomethanes using a strong base in an organic solvent. | Microwave-assisted reaction of a catechol with a methylene (B1212753) source using a reusable catalyst like polyphosphoric acid. tandfonline.com | Reduced reaction time, increased yield, avoidance of toxic solvents, lower energy use. tandfonline.comresearchgate.net |
| Nitration | Use of concentrated nitric and sulfuric acids. | Milder nitrating agents or solid acid catalysts. | Improved safety, reduced corrosive waste. |
| Nitro Group Reduction | Use of metal reductants (e.g., Sn, Fe) in strong acid. | Catalytic hydrogenation with H₂ over Pd/C, or transfer hydrogenation using formic acid or other hydrogen donors. | Cleaner reaction, higher atom economy, avoidance of metallic waste streams. |
Exploration of Novel Reaction Pathways and Reactivity Patterns
The interplay of the functional groups on 7-Chlorobenzo[d] rsc.orgresearchgate.netdioxol-5-amine offers opportunities for novel chemical transformations. A deeper understanding of its reactivity could unlock new synthetic applications.
Future research should investigate:
C-H Functionalization : Direct C-H activation and functionalization represent a powerful strategy for molecular editing. Research into palladium-catalyzed C-H olefination, a reaction shown to be effective for aniline (B41778) derivatives, could provide a route to introduce vinyl groups onto the benzodioxole ring with high regioselectivity. acs.org Furthermore, photocatalytic methods could enable the C-H gem-difunctionalization of the benzodioxole moiety. rsc.org
Reactivity of the Amine Group : Beyond simple acylation or alkylation, modern synthetic methods could be applied. For instance, deaminative coupling reactions could transform the amine group into other functionalities, such as a chlorine atom, providing a pathway to new derivatives. nih.gov
Cross-Coupling Reactions : The chlorine atom provides a handle for various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to introduce new aryl or amino substituents. Studying the influence of the existing amine and dioxole groups on the efficiency of these reactions would be critical.
Regioselectivity Studies : The electronic nature of the substituents will direct further electrophilic aromatic substitution. Computational and experimental studies are needed to map the regioselectivity of reactions like halogenation, nitration, or Friedel-Crafts acylation on the substituted ring. Iridium-catalyzed C-H borylation has shown distinct regioselectivity on the benzodioxole ring itself, favoring ortho-functionalization, which is a pattern that warrants further investigation for this specific substrate. msu.edu
Table 2: Unexplored Reaction Pathways for 7-Chlorobenzo[d] rsc.orgresearchgate.netdioxol-5-amine
| Reaction Type | Reagents/Catalysts | Potential Product | Research Goal |
|---|---|---|---|
| C-H Olefination | Pd/S,O-ligand, acrylates acs.org | Vinyl-substituted benzodioxole | Introduce new functional handles for polymerization or further modification. |
| Deaminative Chlorination | Pyrylium (B1242799) reagent, chloride source nih.gov | 5,7-Dichlorobenzo[d] rsc.orgresearchgate.netdioxole | Selective transformation of the amine group to expand synthetic utility. |
| Suzuki-Miyaura Coupling | Pd catalyst, boronic acids | 7-Aryl-benzo[d] rsc.orgresearchgate.netdioxol-5-amine | Build molecular complexity by forming new C-C bonds at the 7-position. |
| C-H Borylation | Iridium catalyst, borylating agent msu.edu | Borylated benzodioxole derivative | Investigate the unique regioselectivity and create intermediates for further cross-coupling. |
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry is an indispensable tool for accelerating research and development. Applying these methods to 7-Chlorobenzo[d] rsc.orgresearchgate.netdioxol-5-amine can provide valuable insights and guide experimental work.
Future directions include:
Predicting Reactivity and Regioselectivity : Using Density Functional Theory (DFT) calculations to model the electron distribution, frontier molecular orbitals, and reaction transition states can predict the most likely sites for electrophilic or nucleophilic attack, corroborating experimental findings from reactivity studies.
Virtual Screening for Biological Activity : Molecular docking studies can be used to screen 7-Chlorobenzo[d] rsc.orgresearchgate.netdioxol-5-amine and a virtual library of its derivatives against known biological targets. acs.org Benzodioxole derivatives have been investigated for a wide range of biological activities, and computational tools can help identify the most promising candidates for synthesis and testing. acs.orgdntb.gov.uamdpi.com
In Silico Materials Design : For applications in materials science, computational models can predict properties such as electronic bandgap, charge transport characteristics, and molecular packing in the solid state. This can guide the design of derivatives for use in organic electronics or as functional additives.
Integration with High-Throughput Experimentation and Data Science in Chemical Discovery
The convergence of automated synthesis, high-throughput experimentation (HTE), and data science offers a paradigm shift in chemical research. This approach is highly applicable to exploring the potential of the 7-Chlorobenzo[d] rsc.orgresearchgate.netdioxol-5-amine scaffold.
Key research avenues are:
Combinatorial Library Synthesis : A robotic synthesis platform could be used to generate a library of derivatives by reacting the amine or chloro-substituents with a diverse set of building blocks. rsc.org
High-Throughput Screening (HTS) : This library can then be rapidly screened for desired properties. For example, HTS has been successfully used to screen aniline derivatives for catalytic activity and to identify new ionic liquids. rsc.orgrug.nlnih.gov Similar screening could be designed to identify derivatives with potent biological activity (e.g., enzyme inhibition, antimicrobial effects) or specific material properties.
Quantitative Structure-Activity Relationship (QSAR) : The data generated from HTS can be used to build QSAR models. These data-driven models can identify the structural features that are most important for a given activity, enabling more targeted and intelligent design of subsequent generations of compounds.
Investigation of Bio-Inspired Synthetic Methodologies (if applicable)
Nature often provides elegant and efficient solutions to complex chemical syntheses. The 1,3-benzodioxole (B145889) core is found in numerous natural products, suggesting that bio-inspired or biocatalytic routes could be viable. mdpi.com
Future research could explore:
Enzymatic Synthesis : Investigating the use of enzymes for key synthetic steps. For example, oxidoreductases could be explored for the selective oxidation of precursors, or hydrolases for stereoselective transformations of derivatives. Learning from the metabolic pathways of natural benzodioxole-containing compounds, like stiripentol, could inspire chemoenzymatic strategies. nih.gov
Biocatalytic Derivatization : Using whole-cell biocatalysts or isolated enzymes to modify the 7-Chlorobenzo[d] rsc.orgresearchgate.netdioxol-5-amine scaffold. This could lead to the creation of chiral derivatives or compounds that are difficult to access through traditional synthetic chemistry.
Q & A
What are the optimized synthetic routes for 7-chlorobenzo[d][1,3]dioxol-5-amine, and how do reaction conditions impact yield and purity?
Basic Research Question
The synthesis typically involves multi-step reactions, such as condensation of substituted phenols with amines. For example, derivatives of benzo[d][1,3]dioxol-5-amine are synthesized via:
- Step 1 : Chlorination of the benzo[d][1,3]dioxole precursor using reagents like SOCl₂ or PCl₅ under anhydrous conditions.
- Step 2 : Amine functionalization via nucleophilic substitution or reductive amination.
Key factors include: - Temperature : Elevated temperatures (80–100°C) improve reaction rates but may increase side products.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of amines .
- Catalysts : Pt/C or Pd-based catalysts improve yields in reductive steps (e.g., 55% yield for N,N-dimethyl derivatives) .
How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?
Basic Research Question
Structural characterization employs:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.71–6.17 ppm) and confirms substitution patterns .
- Mass spectrometry (HRMS) : Validates molecular weights (e.g., [M+H]+ at m/z 395.0692 for amide derivatives) .
- X-ray crystallography : Resolves bond angles and stereochemistry using SHELX software for refinement .
Advanced Tip : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals in crowded aromatic regions.
What strategies address contradictory bioactivity data for this compound analogs in pharmacological studies?
Advanced Research Question
Discrepancies in biological activity (e.g., antiviral vs. anticancer effects) may arise from:
- Structural isomerism : Positional chlorine or substituent variations alter receptor binding (e.g., 6-chloro vs. 7-chloro isomers) .
- Purity issues : By-products from incomplete purification (e.g., methyl ester hydrolysis) skew assay results .
Methodology : - HPLC-MS : Quantify purity (>98%) and identify impurities.
- Dose-response curves : Differentiate true activity from non-specific effects.
- Computational docking : Predict binding affinities to targets like HIV-1 Vif or cytochrome P450 .
How do electronic effects of the dioxole ring influence reactivity in cross-coupling reactions?
Advanced Research Question
The electron-rich dioxole ring directs electrophilic substitution:
- Chlorine as an EWG : The 7-chloro group deactivates the ring, favoring meta-substitution in Suzuki-Miyaura couplings.
- Amine as an EDG : The 5-amine group enhances nucleophilicity for SNAr reactions with aryl halides.
Case Study : Copper-catalyzed borylamidation achieves γ-boryl amides (58% yield) using CO as a carbonyl source .
Optimization : Use Pd(OAc)₂/XPhos catalysts for C-N bond formation in sterically hindered environments.
What are the best practices for handling data inconsistencies in crystallographic refinement of halogenated benzodioxoles?
Advanced Research Question
Common issues include:
- Disorder in the dioxole ring : Resolve via SHELXL constraints (e.g., DFIX for O–C bond lengths) .
- Thermal motion artifacts : Apply anisotropic displacement parameters (ADPs) for chlorine atoms.
Workflow :
Collect high-resolution data (≤1.0 Å) to minimize noise.
Use TWINABS for twinned crystals common in halogenated systems.
Validate refinement with Rint < 5% and GooF ≈ 1.0 .
How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced selectivity?
Advanced Research Question
SAR insights include:
- Chlorine position : 7-Chloro substitution improves metabolic stability compared to 6-chloro analogs .
- Amine substituents : Bulky N-alkyl groups (e.g., isopropoxy) reduce off-target binding in CNS applications .
Methodology : - Pharmacophore modeling : Identify critical H-bond donors/acceptors using MOE or Schrödinger Suite.
- In vitro assays : Test against panels of receptors (e.g., serotonin transporters) to map selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
